molecular formula C7H8INO B15202768 2-Amino-5-iodo-4-methylphenol

2-Amino-5-iodo-4-methylphenol

Cat. No.: B15202768
M. Wt: 249.05 g/mol
InChI Key: TXNQJKIRODQXAD-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-4-methylphenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, characterized by the presence of an amino group at the second position, an iodine atom at the fifth position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodo-4-methylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the iodination of 2-Amino-4-methylphenol using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which is then attacked by the nucleophilic phenol group to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodo-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The amino and iodine groups can participate in substitution reactions, such as halogen exchange or amination.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium nitrite (for diazotization) and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols or anilines.

Scientific Research Applications

2-Amino-5-iodo-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodo-4-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets, while the amino and phenol groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    2-Amino-4-methylphenol: Lacks the iodine atom, resulting in different chemical and biological properties.

    4-Iodo-2-methylphenol:

    2-Amino-4-iodophenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 2-Amino-5-iodo-4-methylphenol is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both an amino group and an iodine atom on the phenol ring allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

2-amino-5-iodo-4-methylphenol

InChI

InChI=1S/C7H8INO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3

InChI Key

TXNQJKIRODQXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)O)N

Origin of Product

United States

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